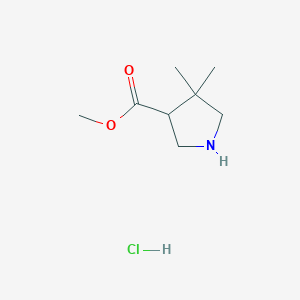
Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2306277-57-4 . It has a molecular weight of 193.67 . The compound is typically in the form of a powder .
Physical And Chemical Properties Analysis
This compound is typically stored at room temperature . More detailed physical and chemical properties would require specific experimental measurements or predictions from specialized software.科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride: is a valuable building block in medicinal chemistry. Its pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to introduce stereochemistry into molecules . This compound can be used to synthesize novel drug candidates with potential therapeutic applications. For instance, it can be modified to create selective ligands for receptors or enzymes involved in disease pathways.
Antibacterial Agents
The pyrrolidine scaffold, to which the methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride belongs, has been shown to be effective in increasing antibacterial activity . By varying the substituents on the pyrrolidine ring, researchers can develop new antibacterial agents with improved efficacy and reduced resistance potential.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring makes Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride an excellent candidate for use in stereoselective synthesis . It can be employed to create chiral centers in complex organic molecules, which is crucial for the production of enantiomerically pure pharmaceuticals.
Pharmacophore Exploration
Due to its sp3-hybridization, the pyrrolidine ring in Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride allows for efficient exploration of pharmacophore space . This is particularly useful in the early stages of drug discovery when identifying the most promising molecular structures for further development.
3D Molecular Coverage
The three-dimensional structure of the pyrrolidine ring contributes to the 3D coverage of molecules, which is a phenomenon known as "pseudorotation" . This feature is beneficial in the design of molecules that can better interact with biological targets, potentially leading to drugs with higher specificity and lower side effects.
Structure-Activity Relationship (SAR) Studies
Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride: can be used in SAR studies to understand how different substituents on the pyrrolidine ring affect biological activity . This information is invaluable for optimizing the properties of drug candidates, such as potency, selectivity, and pharmacokinetics.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 4,4-dimethylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMQLPHMBRQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)
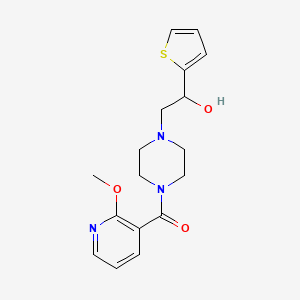
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)
![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)
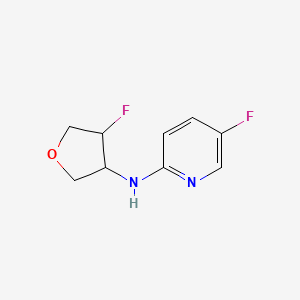
![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)
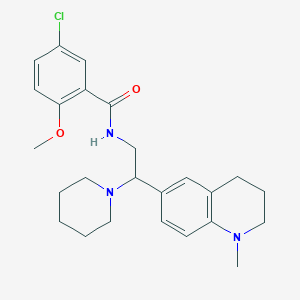
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)
![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)
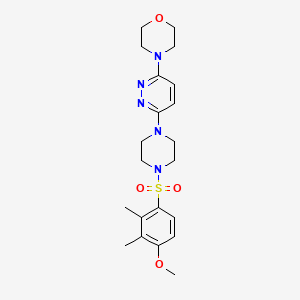
![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)